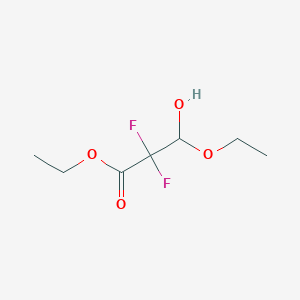

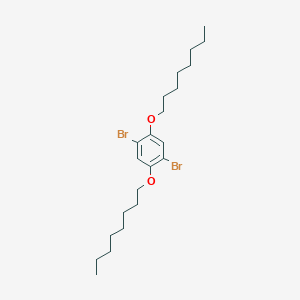

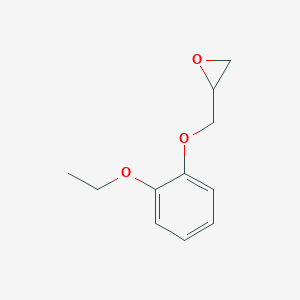

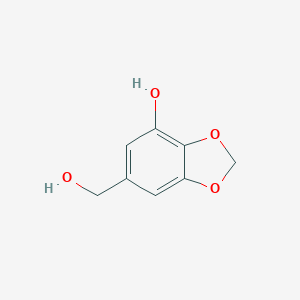

![molecular formula C9H18O3 B142275 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 40595-23-1](/img/structure/B142275.png)

1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to improve yield and efficiency. In the first paper, a high-yield synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane (1) is described. The compound was synthesized from 2-butyl-4-methylphenol, formaldehyde, and ethyleneamine under methanol reflux conditions for 2 hours. Subsequently, compound 1 was reacted with 2-naphthol in toluene reflux for 3 days to obtain a novel bridged tetra(phenol) compound (2). The synthesis process demonstrates the potential for creating complex molecules from simpler precursors using catalysts and controlled reaction conditions .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. In the first study, the structure of the synthesized compounds was characterized using various analytical techniques, including 1H NMR, IR, HR-MS, and elemental analysis. X-ray single crystal diffraction was used to determine the crystal structure of compound 1, which was found to belong to the monoclinic space group C 2/c. The precise measurements of the unit cell dimensions were provided, which are essential for the identification and characterization of the compound .

Chemical Reactions Analysis

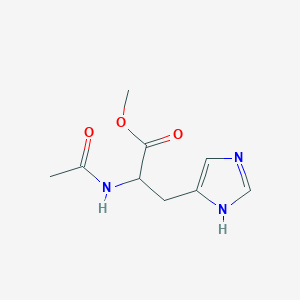

Chemical reactions are at the heart of synthesis processes. The second paper discusses the use of a binuclear Brønsted ionic liquid as a catalyst for the synthesis of pyrano[4,3-b]pyran derivatives. This halogen-free and reusable catalyst facilitated the reaction under solvent-free conditions at 60 °C, which is notable for its high yield, clean reactions, simple methodology, and short reaction time. The ability to recycle the ionic liquid without significant loss of activity is particularly advantageous for sustainable and cost-effective chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structure and are essential for predicting their behavior in different environments. While the provided papers do not directly discuss the physical and chemical properties of "1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-", they do provide insight into the properties of related compounds. For instance, the crystalline structure of compound 1 from the first paper can give clues about its stability, solubility, and potential interactions with other molecules. Similarly, the reusability and efficiency of the ionic liquid catalyst in the second paper suggest its stability and potential for use in various chemical reactions .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

The compound "1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-" finds applications in chemical synthesis and modification processes. A significant application is observed in the Prins-type cyclization of oxonium ions, where it is involved in the synthesis of tetrahydro-2H-pyran and tetrahydrofuran derivatives with various substitution patterns and molecular complexities. This process showcases the compound's role in creating structurally diverse and complex organic molecules (G. Fráter, U. Müller, & P. Kraft, 2004).

Nanofluidic Devices and Synthetic Ion Channels

In the realm of nanotechnology, this compound has been employed to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The photolabile protecting groups derived from this compound facilitate the conversion of hydrophobic surface molecules to hydrophilic ones upon irradiation, enabling the controlled transport of ionic species in aqueous solutions through these channels. This application underscores the compound's potential in developing advanced nanofluidic devices for controlled release, sensing, and information processing (Mubarak Ali et al., 2012).

Monoprotection of Diols

The compound is also utilized in the monoprotection of short-chain symmetrical diols, such as 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol, as tetrahydropyranyl (THP) ethers. This application highlights its utility in organic synthesis, particularly in the protection and deprotection strategies that are foundational to complex molecule construction (Richard J. Petroski, 2003).

Biofuel Production

In the field of bioengineering, derivatives of this compound have been investigated for their potential in biofuel production, specifically 2-butanol and butanone. This involves the utilization of a B12-dependent dehydratase step followed by the catalysis of a secondary alcohol dehydrogenase, illustrating the compound's relevance in sustainable energy solutions (Payam Ghiaci, J. Norbeck, & C. Larsson, 2014).

Propriétés

IUPAC Name |

3-(oxan-2-yloxy)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRXDVACOOJMJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)OC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441674 |

Source

|

| Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |

CAS RN |

40595-23-1 |

Source

|

| Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.